

Tris(dihydrocaffeoyl)spermidine: A Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: *Tris(dihydrocaffeoyl)spermidine*

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Abstract

Tris(dihydrocaffeoyl)spermidine is a naturally occurring polyamine conjugate found in Solanaceous plants, notably potato tubers (*Solanum tuberosum*)[1][2]. This molecule, comprising a spermidine backbone acylated with three dihydrocaffeoyl groups, is emerging as a compound of interest for its potential therapeutic applications. Drawing from the well-documented biological activities of its constituent parts—spermidine and dihydrocaffeic acid—this technical guide consolidates the current understanding and outlines the prospective uses of **Tris(dihydrocaffeoyl)spermidine** in drug development. This document details its potential antioxidant, anti-inflammatory, and neuroprotective properties, providing a foundation for future research and development.

Introduction

Polyamines are ubiquitous small aliphatic cations essential for cell growth and proliferation. When conjugated with phenolic acids, such as dihydrocaffeic acid, they form a class of compounds known as phenolamides or hydroxycinnamic acid amides.

Tris(dihydrocaffeoyl)spermidine belongs to this class and has been identified in potato tubers at concentrations of several tens of micrograms per gram of dry matter[1][2]. The therapeutic potential of this compound is inferred from the known benefits of spermidine, which include induction of autophagy, anti-inflammatory effects, and neuroprotection, combined with the potent antioxidant properties of dihydrocaffeic acid.

Quantitative Data on Therapeutic Potential

While specific quantitative data for **Tris(dihydrocaffeoyl)spermidine** is limited, the following tables summarize relevant data for its parent molecule, spermidine, and related compounds to provide a basis for its potential efficacy.

Table 1: Anti-inflammatory Activity of Spermidine and Related Compounds

Compound/ Extract	Assay	Cell Line/Model	Key Findings	IC50/Effective Concentration	Reference
Spermidine	Nitric Oxide (NO) Production Assay	LPS- stimulated RAW 264.7 macrophages	Significant inhibition of NO production.	Dose- dependent inhibition	[3] [4]
Spermidine	Prostaglandin E2 (PGE2) Assay	LPS- stimulated BV2 microglia	Significant inhibition of PGE2 production.	Dose- dependent inhibition	[3]
Spermidine	Cytokine Production (TNF- α , IL-6)	LPS- stimulated BV2 microglia	Attenuated production of pro- inflammatory cytokines.	Dose- dependent inhibition	[3]
Propolis Extracts (containing phenolamides)	Nitric Oxide (NO) Production Assay	LPS- activated RAW 264.7 macrophages	Potent inhibition of NO production.	IC50: 3.35 \pm 0.3 μ g/mL (Spring extract)	[5]

Table 2: Antioxidant Activity of Spermidine and Related Phenolic Compounds

Compound	Assay	Key Findings	IC50/TEAC Value	Reference
Spermidine	Reactive Oxygen Species (ROS) Accumulation	LPS-stimulated RAW 264.7 macrophages	Reduced intracellular ROS accumulation.	Not specified
Various Phenols	DPPH Radical Scavenging Assay	Structure-dependent antioxidant capacity.	TEAC values vary widely based on structure.	[6] [7] [8]
Dihydroflavonol Derivatives	Cytokine Production (IL-1 β , IL-6, TNF- α)	LPS-stimulated RAW 264.7 macrophages	Significant anti-inflammatory activity at non-toxic concentrations.	Effective at 20 μ M

Table 3: Cytotoxicity Data

Compound	Assay	Cell Line	Key Findings	IC50/CC50 Value	Reference
Spermidine	MTT Assay	RAW 264.7 macrophages	No significant cytotoxicity observed at effective anti-inflammatory concentrations.	Not cytotoxic	[9]
Dihydroflavonol Derivatives	MTT Assay	RAW 264.7 macrophages	No toxic effects observed at a concentration of 20 μ M.	>20 μ M	[10]
Chalcone Derivatives	MTT Assay	Various human cancer cell lines	Varying degrees of cytotoxicity.	IC50 values vary	[11][12]

Potential Therapeutic Applications and Mechanisms of Action

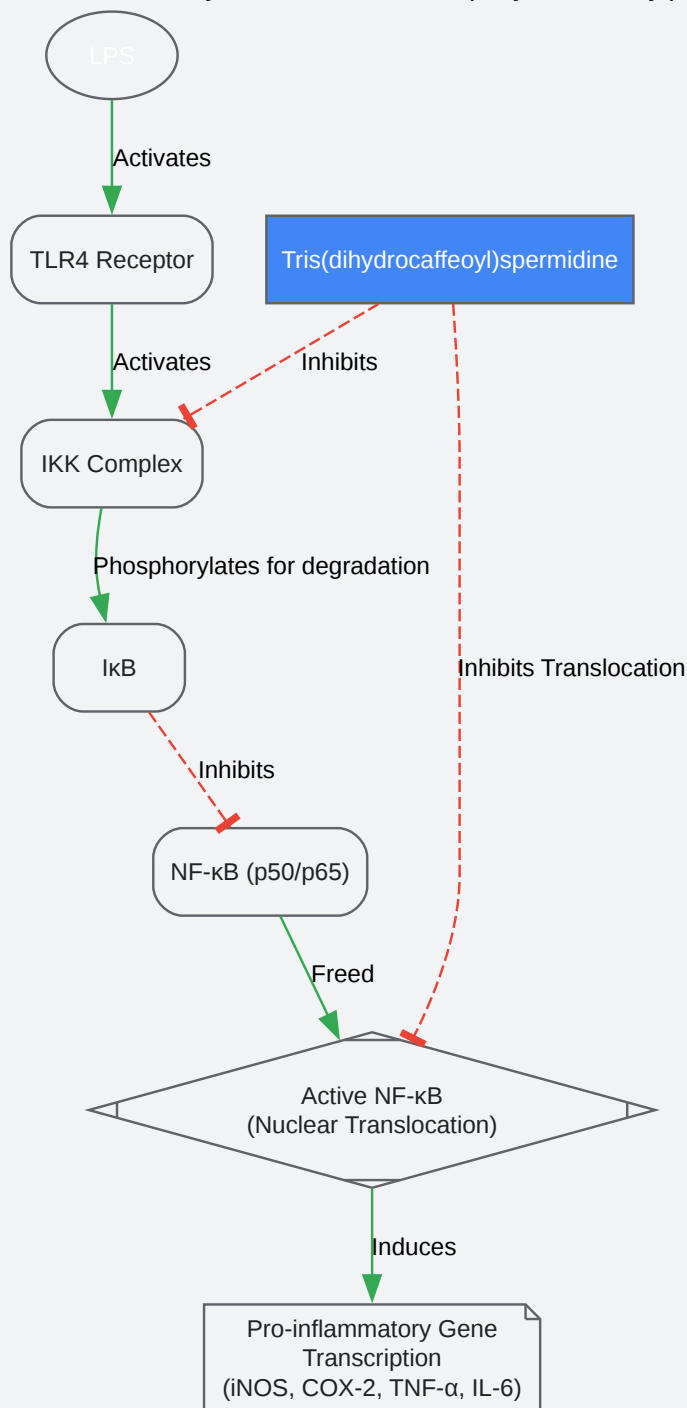
Anti-inflammatory Effects

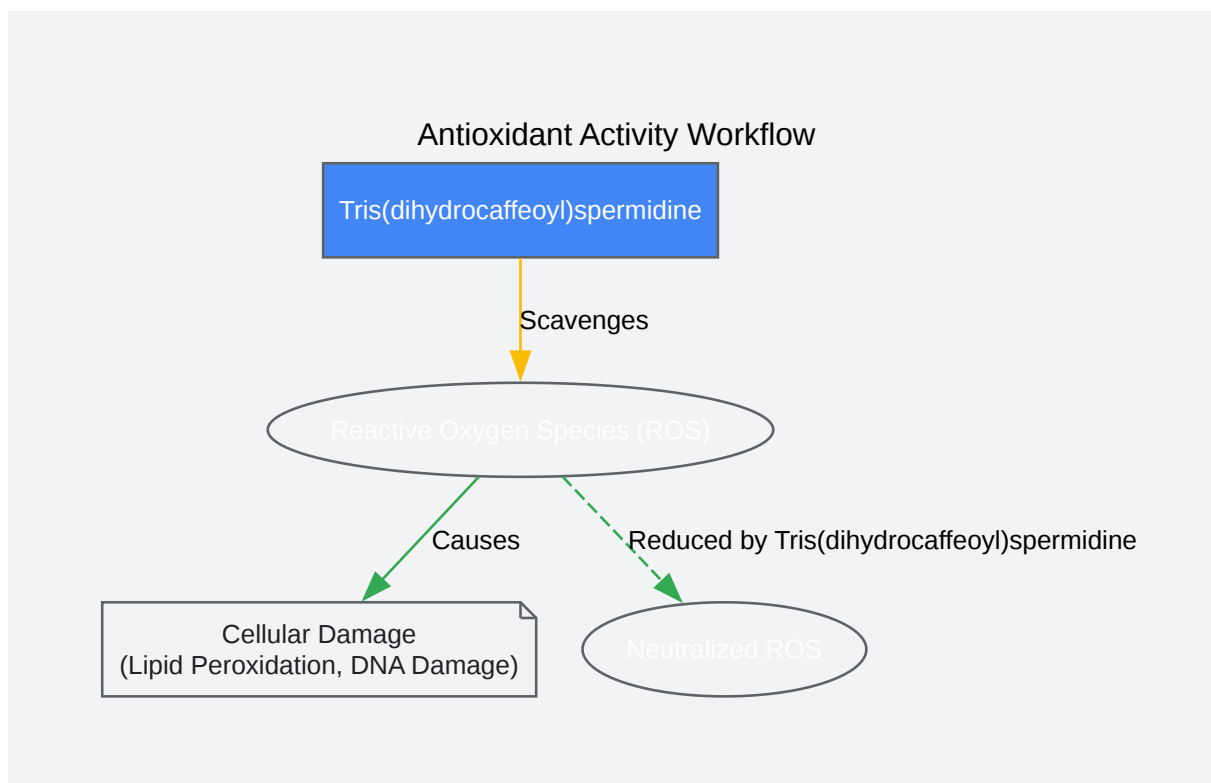
The conjugated dihydrocaffeoyl moieties in **Tris(dihydrocaffeoyl)spermidine** suggest a strong potential for anti-inflammatory activity. Chronic inflammation is a key driver of numerous diseases, and its modulation is a critical therapeutic strategy.

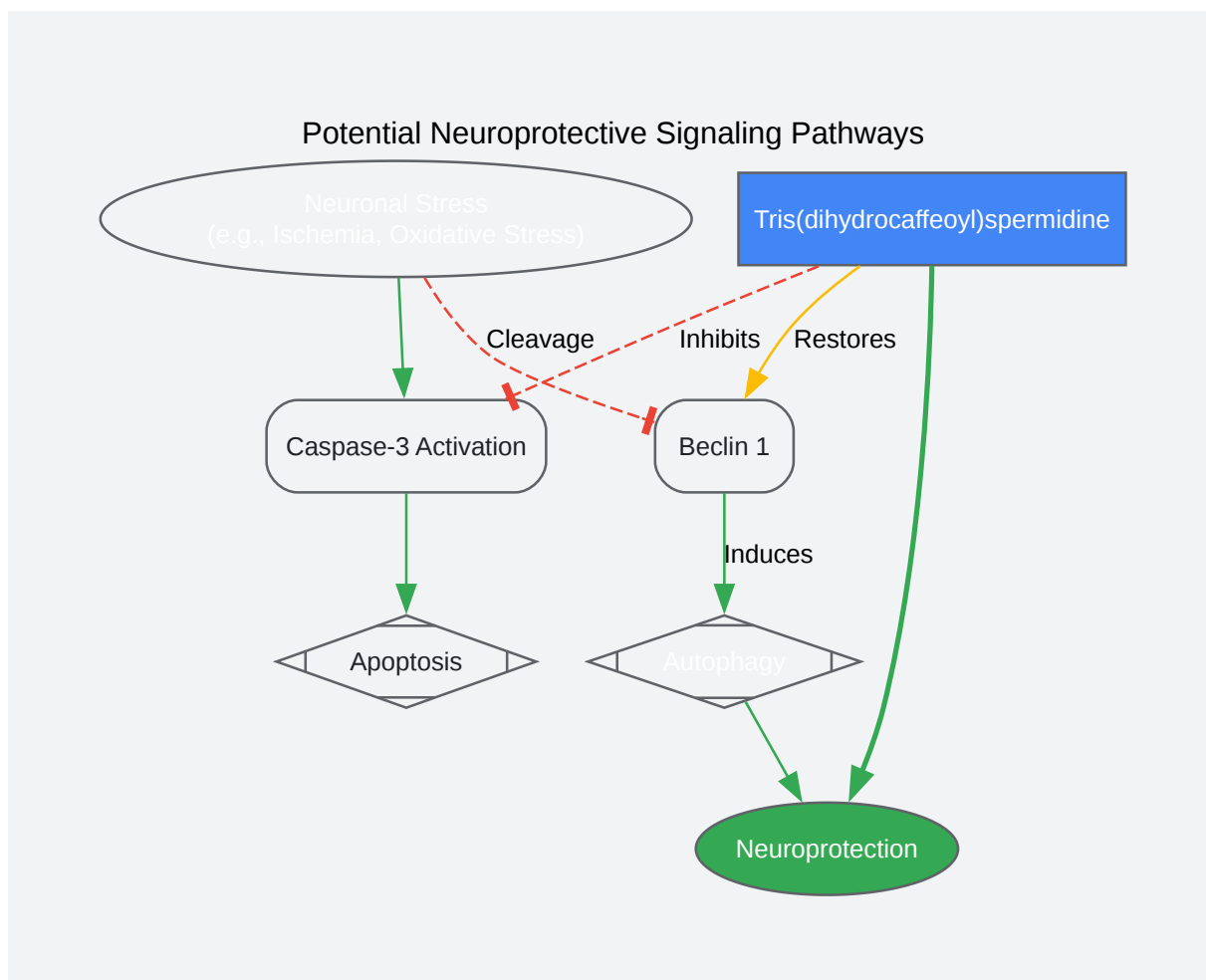
Mechanism of Action: The anti-inflammatory effects of spermidine are partly mediated through the inhibition of the NF- κ B signaling pathway[9][13]. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the transcription factor NF- κ B translocates to the nucleus, inducing the expression of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), as well as cytokines like TNF- α and IL-6[3]. Spermidine has been shown to suppress the nuclear translocation of the NF- κ B p65 subunit[9]

[13]. The dihydrocaffeic acid component can further contribute to this effect through its antioxidant properties, reducing the oxidative stress that often amplifies inflammatory responses.

Potential Anti-inflammatory Mechanism of Tris(dihydrocaffeoyl)spermidine







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